molecular formula C23H27ClN6O B2939929 N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179395-93-7

N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2939929
CAS No.: 1179395-93-7
M. Wt: 438.96
InChI Key: MZWFUVWHZDDKJB-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a triazine core substituted with phenoxyphenyl and pyrrolidinyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the triazine core through a cyclization reaction. This is followed by the introduction of the phenoxyphenyl and pyrrolidinyl groups via nucleophilic substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O.ClH/c1-2-8-19(9-3-1)30-20-12-10-18(11-13-20)24-21-25-22(28-14-4-5-15-28)27-23(26-21)29-16-6-7-17-29;/h1-3,8-13H,4-7,14-17H2,(H,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFUVWHZDDKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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